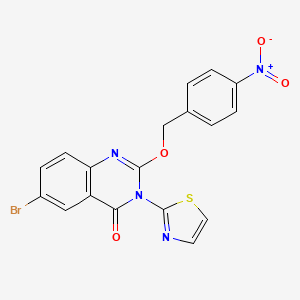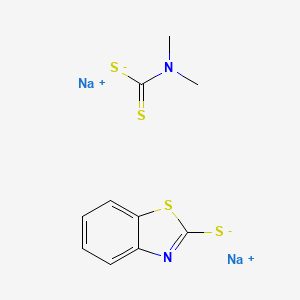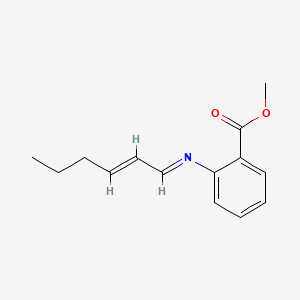![molecular formula C33H36O B13772218 2,4,6-Tris[1-(methylphenyl)ethyl]phenol CAS No. 85305-20-0](/img/structure/B13772218.png)
2,4,6-Tris[1-(methylphenyl)ethyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tris[1-(methylphenyl)ethyl]phenol is an organic compound with the molecular formula C33H36O It is a phenolic compound characterized by three 1-(methylphenyl)ethyl groups attached to the 2, 4, and 6 positions of the phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[1-(methylphenyl)ethyl]phenol typically involves the alkylation of phenol with 1-(methylphenyl)ethyl halides under basic conditions. A common method includes the use of a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the phenol, followed by the addition of the alkyl halide to form the desired product. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, and the reaction temperature is maintained at around 0-25°C to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Tris[1-(methylphenyl)ethyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to form corresponding reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Aplicaciones Científicas De Investigación
2,4,6-Tris[1-(methylphenyl)ethyl]phenol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,4,6-Tris[1-(methylphenyl)ethyl]phenol involves its interaction with molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer processes, influencing various biochemical pathways. Additionally, the compound’s structure allows it to interact with specific enzymes or receptors, modulating their activity and leading to desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tris(1-methylethyl)phenol: Similar in structure but with isopropyl groups instead of 1-(methylphenyl)ethyl groups.
2,4,6-Tris(tert-butyl)phenol: Contains tert-butyl groups, leading to different steric and electronic properties.
Uniqueness
2,4,6-Tris[1-(methylphenyl)ethyl]phenol is unique due to the presence of 1-(methylphenyl)ethyl groups, which impart distinct steric and electronic characteristics.
Propiedades
Número CAS |
85305-20-0 |
|---|---|
Fórmula molecular |
C33H36O |
Peso molecular |
448.6 g/mol |
Nombre IUPAC |
2,4,6-tris[1-(2-methylphenyl)ethyl]phenol |
InChI |
InChI=1S/C33H36O/c1-21-13-7-10-16-28(21)24(4)27-19-31(25(5)29-17-11-8-14-22(29)2)33(34)32(20-27)26(6)30-18-12-9-15-23(30)3/h7-20,24-26,34H,1-6H3 |
Clave InChI |
ZTULFNZHLNQJQG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(C)C2=CC(=C(C(=C2)C(C)C3=CC=CC=C3C)O)C(C)C4=CC=CC=C4C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (1S,15R,16S,18R,19R,20S)-18-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8-tetraene-19-carboxylate](/img/structure/B13772137.png)
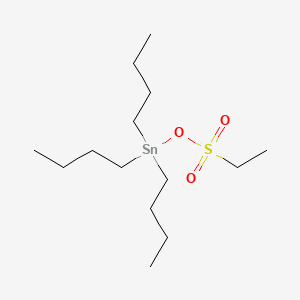
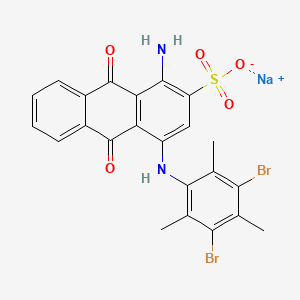
![(3R,6S,10R,13S)-3,4,5,6,10,11,12,13,16,16,17,17-dodecachlorohexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene](/img/structure/B13772161.png)
![2,8-Diazaspiro[4.5]decan-1-one, 2-[[4-(methylsulfonyl)phenyl]methyl]-](/img/structure/B13772163.png)
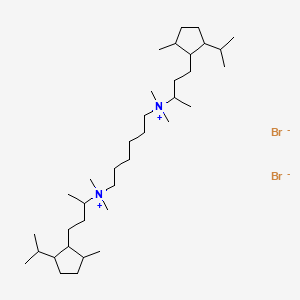
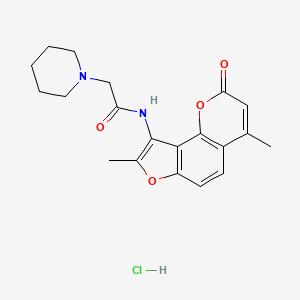
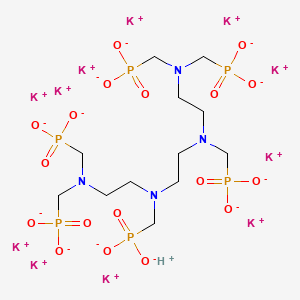
![3-Amino-3-[2-(4-chlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13772187.png)
